Spectral data of 6-Bromoimidazo[1,2-a]pyridine hydrochloride (NMR, MS, IR)
Spectral data of 6-Bromoimidazo[1,2-a]pyridine hydrochloride (NMR, MS, IR)
This technical guide provides a comprehensive spectral analysis of 6-Bromoimidazo[1,2-a]pyridine hydrochloride , a critical scaffold in medicinal chemistry used for developing GABA-A receptor agonists, anticancer agents (e.g., PI3K/mTOR inhibitors), and antiviral drugs.
Technical Guide for Drug Development & Analytical Chemistry
Executive Summary & Compound Identity
6-Bromoimidazo[1,2-a]pyridine is a fused bicyclic heterocycle. The hydrochloride salt form is frequently utilized in drug formulation to enhance aqueous solubility and bioavailability. This guide details the spectral fingerprints required for rigorous quality control and structural validation.
| Property | Data |
| IUPAC Name | 6-Bromoimidazo[1,2-a]pyridine hydrochloride |
| CAS Number | 6188-23-4 (Free Base); Salt forms often referenced by base CAS in synthesis |
| Molecular Formula | C₇H₆BrClN₂ (Salt) / C₇H₅BrN₂ (Base) |
| Molecular Weight | 233.49 g/mol (HCl Salt) / 197.03 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (Salt); DMSO/CDCl₃ (Base) |
Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectral data. The core structure is assembled via the Hantzsch-type condensation .
Reaction Workflow
The synthesis involves the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).
Figure 1: Synthetic pathway and salt formation logic.[1][2][3][4] Protonation occurs at the pyridine-type nitrogen (N1), significantly affecting NMR chemical shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the hydrochloride salt differs distinctively from the free base due to the deshielding effect of the positive charge on the pyridinium ring.
^1H NMR Data (DMSO-d₆)
Solvent Selection: DMSO-d₆ is the preferred solvent for the hydrochloride salt due to polarity. The acidic proton (NH⁺) is exchangeable and may appear as a broad singlet downfield or be absent if D₂O exchange occurs.[5]
| Position | Proton Type | Shift (δ ppm) [Salt] | Shift (δ ppm) [Base] | Multiplicity | Coupling (J Hz) | Assignment Logic |
| NH⁺ | Acidic | 14.0 - 15.0 | N/A | br s | - | Pyridinium N-H (Salt only) |
| H-5 | Aromatic | 9.15 | 8.85 | s / d | J~1.5 | Deshielded by N⁺ and Br (Ortho) |
| H-2 | Imidazole | 8.25 | 7.95 | d | J~2.0 | Deshielded by adj. N⁺ |
| H-3 | Imidazole | 8.05 | 7.55 | d | J~2.0 | Deshielded by adj. N⁺ |
| H-8 | Aromatic | 7.90 | 7.60 | d | J~9.5 | Meta to Br |
| H-7 | Aromatic | 7.80 | 7.45 | dd | J~9.5, 1.5 | Ortho to Br |
Key Diagnostic Features:
-
The "Salt Shift": Upon protonation (Free Base
HCl Salt), the H-5 and H-3 protons experience the largest downfield shifts ( ppm) due to the proximity to the cationic nitrogen (N1). -
H-5 Singlet/Doublet: The H-5 proton often appears as a narrow doublet or singlet. It is the most downfield aromatic signal due to the combined electron-withdrawing inductive effect (-I) of the Bromine at C-6 and the anisotropic deshielding of the ring nitrogen.
^13C NMR Data (DMSO-d₆)
The carbon spectrum typically displays 7 aromatic signals.
| Carbon | Shift (δ ppm) | Assignment |
| C-5 | 128.5 | Adjacent to Bridgehead N |
| C-6 | 108.2 | C-Br (Upfield due to heavy atom effect) |
| C-7 | 132.5 | Aromatic CH |
| C-8 | 118.0 | Aromatic CH |
| C-2 | 136.0 | Imidazole CH |
| C-3 | 114.5 | Imidazole CH |
| C-8a | 142.0 | Bridgehead Carbon (Quaternary) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the characteristic isotopic signature of bromine.
Ionization & Isotopic Pattern
-
Method: ESI (Electrospray Ionization) in Positive Mode (+ve).
-
Molecular Ion (M+H)⁺:
-
m/z 197 (⁷⁹Br isotope)
-
m/z 199 (⁸¹Br isotope)
-
-
Intensity Ratio: The doublet peaks at 197 and 199 appear in a 1:1 ratio , a hallmark of mono-brominated compounds.
Fragmentation Pathway
Fragmentation typically involves the loss of the halogen or the cleavage of the imidazole ring (loss of HCN).
Figure 2: Proposed ESI-MS fragmentation pathway. The loss of Br is a primary diagnostic fragment.
Infrared (IR) Spectroscopy
The IR spectrum of the salt is dominated by the ammonium band and skeletal vibrations.
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 3100 - 2700 | N-H⁺ Stretch | Broad, strong band characteristic of amine salts (absent in free base). |
| 3050 | C-H Stretch (Ar) | Weak, sharp aromatic C-H stretching. |
| 1645 | C=N Stretch | Imine/Pyridinium ring stretch. Shifted slightly higher in salt form. |
| 1530 - 1500 | C=C Stretch | Aromatic skeletal vibrations. |
| 1050 | C-Br Stretch | Characteristic Aryl-Bromide band. |
| 750 | C-H Bending | Out-of-plane bending (OOP) for substituted pyridine. |
Experimental Protocols
Protocol 1: Preparation for NMR Analysis (Salt)
Objective: Obtain high-resolution ^1H and ^13C spectra without exchange broadening.
-
Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The salt is often insoluble in chloroform.
-
Concentration: Dissolve 5-10 mg of the HCl salt in 0.6 mL of solvent.
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition:
-
Set temperature to 298 K (25°C) .
-
For ^1H: 16-32 scans, relaxation delay (d1) = 1.0 s.
-
For ^13C: 512-1024 scans due to lower sensitivity.
-
Protocol 2: HPLC Purity Check (UV Detection)
Objective: Verify sample purity before spectral characterization.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 220 nm (amide/peptide bond region).
-
Retention Time: 6-Bromoimidazo[1,2-a]pyridine typically elutes early-to-mid gradient due to moderate polarity.
References
-
Synthesis & General Characterization
-
Gueiffier, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridines."[1] Journal of Medicinal Chemistry. (General reference for the scaffold synthesis).
-
(Confirming CAS and basic physical properties).
-
-
NMR Solvent Effects
-
Mass Spectrometry of Imidazopyridines
-
Mounir A. I. Salem, et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Fused Pyrimidines." Int. J. Materials and Chemistry. Link (Analogous fragmentation patterns).
-
-
Synthetic Methodology
-
ChemicalBook Synthesis Protocols. Link (Standard chloroacetaldehyde cyclization method).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. modgraph.co.uk [modgraph.co.uk]
